molecular formula C8H10N2OS B064343 2-(Ethylthio)nicotinamide CAS No. 175135-27-0

2-(Ethylthio)nicotinamide

Cat. No.: B064343
CAS No.: 175135-27-0
M. Wt: 182.25 g/mol
InChI Key: YSSWIQWINOZESS-UHFFFAOYSA-N
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Description

2-(Ethylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in recent years due to its potential therapeutic and environmental applications. The compound is characterized by the presence of an ethylthio group attached to the nicotinamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)nicotinamide typically involves the reaction of nicotinamide with ethylthiolating agents under controlled conditions. One common method involves the use of ethylthiol and a suitable base in an organic solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the ethylthio group on the nicotinamide ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and eco-friendly approaches. For instance, the use of deep eutectic solvents has been explored as a green alternative for the quaternization reaction of nicotinamide with substituted 2-bromoacetophenones. This method offers high yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding ethylthiol derivative.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthiol derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

2-(Ethylthio)nicotinamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of environmentally friendly processes and materials

Mechanism of Action

The mechanism of action of 2-(Ethylthio)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing cellular energy metabolism, DNA repair, and transcription regulation. The compound’s antioxidant and anti-inflammatory properties also contribute to its biological activities .

Comparison with Similar Compounds

    Nicotinamide: A precursor and structurally related compound with similar biological activities.

    Ethylthiol Nicotinamide Derivatives: Compounds with variations in the ethylthio group or additional functional groups.

Uniqueness: 2-(Ethylthio)nicotinamide stands out due to its unique combination of the ethylthio group and nicotinamide structure, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-ethylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWIQWINOZESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379084
Record name 2-(ethylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-27-0
Record name 2-(ethylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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